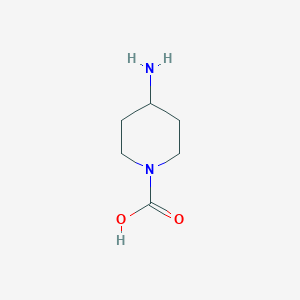

4-Amino-1-piperidinecarboxylic acid

Description

4-Amino-1-piperidinecarboxylic acid (C₆H₁₂N₂O₂; molecular weight: 144.17 g/mol) is a piperidinecarboxylic acid derivative featuring a six-membered piperidine ring substituted with an amino group at the 4-position and a carboxylic acid group at the 1-position . It is classified as a strong alkaline compound due to its secondary amine functionality. Its IUPAC name is 4-aminopiperidine-1-carboxylic acid, and it is identified by HMDB ID HMDB0060383. Key structural identifiers include:

- SMILES: NC1CCN(CC1)C(=O)O

- InChI Key: NQNQKLBWDARKDG-UHFFFAOYSA-N

Its spectroscopic profiles (NMR, MS/MS) have been computationally modeled but lack experimental validation .

Properties

CAS No. |

959317-82-9 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4-aminopiperidine-1-carboxylic acid |

InChI |

InChI=1S/C6H12N2O2/c7-5-1-3-8(4-2-5)6(9)10/h5H,1-4,7H2,(H,9,10) |

InChI Key |

NQNQKLBWDARKDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

This method involves two sequential steps: reductive amination of N-benzyl-4-piperidone followed by hydrogenolytic removal of the benzyl group.

Step 1: Reductive Amination

N-Benzyl-4-piperidone reacts with ammonium chloride and trimethyl orthoformate in methanol under reflux to form an imine intermediate. Subsequent addition of tert-butyl carbamate (Boc) in toluene at 80–100°C yields N-benzyl-4-Boc-aminopiperidine.

Step 2: Hydrogenolysis

The intermediate undergoes catalytic hydrogenation using 5–10% Pd/C under 0.8–1.0 MPa H₂ pressure in methanol. This step removes the benzyl group, yielding 4-Boc-aminopiperidine, which is hydrolyzed under acidic conditions to produce 4-amino-1-piperidinecarboxylic acid.

Key Parameters

Hofmann Degradation of Piperidinecarboxamide

Reaction Mechanism

4-Piperidinecarboxamide undergoes Hofmann degradation via bromine-mediated elimination in sodium hydroxide. This generates 4-aminopiperidine, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) and carboxylated.

Critical Steps :

Optimization Insights

Catalytic Hydrogenation of N-Benzyl Derivatives

Process Overview

N-Benzyl-4-piperidone is converted to N-benzyl-4-aminopiperidine via reductive amination, followed by carboxylation at the 1-position. Hydrogenolysis with Pd/C removes the benzyl group, yielding the target compound.

Industrial-Scale Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (12–24 g) |

| Hydrogen Pressure | 3–4 MPa |

| Reaction Time | 3–8 hours |

| Final Yield | 85–88% |

Protection-Deprotection Strategies

Boc/Cbz Protection

This compound is synthesized via intermediates protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). For example:

Yield and Purity

Microwave-Assisted Synthesis

Accelerated Reaction Conditions

Microwave irradiation reduces reaction times for reductive amination and hydrogenolysis. For example:

Advantages

-

Time Efficiency : 50–70% reduction in total synthesis time.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Reductive Amination | 88–90 | High scalability | Requires high-pressure H₂ |

| Hofmann Degradation | 85–90 | No noble metal catalysts | Hazardous bromine handling |

| Catalytic Hydrogenation | 85–88 | Mild conditions | Pd/C catalyst cost |

| Boc/Cbz Protection | 81–90 | Excellent purity | Multiple protection steps |

| Microwave-Assisted | 90–93 | Rapid synthesis | Specialized equipment needed |

Chemical Reactions Analysis

Metabolic Reactions

The compound undergoes N-dealkylation via cytochrome P450 enzymes, particularly CYP3A4 . Key interactions include:

-

Hydrogen Bonding : The 4-amino group forms a strong hydrogen bond with serine 119 (B–C loop) in CYP3A4, positioning the α-carbon for oxidation.

-

Catalytic Mechanism : The α-carbon hydrogens are exposed to the heme iron (3–4 Å), enabling radical formation and subsequent metabolism.

| Enzyme | Key Residues | Interaction |

|---|---|---|

| CYP3A4 | Serine 119 (B–C loop) | Hydrogen bonding with 4-amino group |

| I helix (I301, F304) | Stabilizes substrate orientation |

Chemical Reactivity and Stability

Theoretical studies (DFT) reveal reactivity parameters for 4-piperidinecarboxylic acid derivatives:

-

HOMO/LUMO Gaps : Determine electron-donating/accepting capacities.

-

Global Reactivity : Nucleophilicity and electrophilicity correlate with substitution patterns.

| Parameter | Value (eV) | Phase |

|---|---|---|

| HOMO Energy | -8.12 | Gas |

| LUMO Energy | -1.45 | Gas |

| Energy Gap | 6.67 | Gas |

Fukui Functions identify reactive sites, with the 4-amino nitrogen and carboxylate group being key electrophilic/nucleophilic centers .

Enzymatic Hydrolysis and Prodrug Activation

The compound participates in detoxification and prodrug activation via esterase activity, hydrolyzing aromatic/aliphatic esters and amides . This reactivity is critical in pharmaceutical applications.

Structural Analysis and Docking

Molecular docking studies (Autodock) highlight interactions with antithrombotic targets, guided by:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 4-amino-1-piperidinecarboxylic acid can serve as potent anticancer agents. For instance, a study synthesized a series of compounds based on this structure and evaluated their efficacy against various cancer cell lines. The compounds demonstrated significant antiproliferative effects, with some exhibiting IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents against cancer .

Protein Kinase Inhibition

this compound derivatives have been identified as selective inhibitors of protein kinase B (Akt), which plays a crucial role in cell survival and proliferation. A specific compound derived from this acid showed up to 150-fold selectivity for inhibiting Akt over other kinases, making it a candidate for treating cancers where Akt is dysregulated .

Synthesis of Bioactive Compounds

Synthesis of Piperidine Derivatives

The compound serves as a key intermediate in synthesizing various bioactive piperidine derivatives. For example, it is utilized in the synthesis of piperidine-substituted triazine derivatives, which have been developed as non-nucleoside reverse transcriptase inhibitors for HIV-1 . This highlights its role in antiviral drug development.

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition

Studies have shown that compounds containing the piperidine nucleus exhibit substantial inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The synthesized derivatives were tested for their inhibitory activity and showed promising results, suggesting potential use in treating cognitive disorders .

Pharmacological Insights

Antibacterial and Antimicrobial Properties

Research indicates that this compound derivatives possess moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. These compounds were evaluated for their effectiveness against multiple bacterial strains, demonstrating their potential as antimicrobial agents .

Mechanistic Studies and Biochemical Pathways

The compound's mechanism of action involves interaction with various biological targets, leading to modulation of signaling pathways associated with cell growth and survival. Its ability to inhibit specific kinases suggests it could interfere with pathways critical for tumor growth and metastasis .

Data Summary Table

Case Studies

-

Case Study on Anticancer Efficacy

A study synthesized various derivatives of this compound and assessed their anticancer properties against human tumor xenografts in nude mice. The results indicated that certain derivatives significantly inhibited tumor growth at well-tolerated doses, warranting further investigation into their clinical applications. -

Case Study on Enzyme Inhibition

Another research project evaluated the inhibitory effects of synthesized piperidine derivatives on acetylcholinesterase activity using spectrophotometric methods. The findings revealed that several compounds exhibited high inhibitory potency, suggesting their potential utility in developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-Amino-1-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, when incorporated into antimicrobial peptides, it enhances their stability and activity by preserving the helical structure and increasing resistance to digestive enzymes . The compound’s cationic properties on its side chain contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidinecarboxylic acid derivatives allows for tailored applications in medicinal chemistry and organic synthesis. Below is a comparative analysis of 4-amino-1-piperidinecarboxylic acid with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent Effects on Reactivity: Ethyl 4-aminopiperidine-1-carboxylate: The ethyl ester (-COOEt) enhances lipophilicity (LogP ~ 0.5) compared to the parent carboxylic acid, making it more suitable for blood-brain barrier penetration . 4-Anilino-1-Boc-piperidine: The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, while the anilino (-NHPh) group introduces aromaticity, enabling π-π interactions in receptor binding .

Biological and Synthetic Utility: 4-Amino-1-Boc-piperidine-4-carboxylic acid: The simultaneous presence of Boc and carboxylic acid groups allows orthogonal protection strategies in peptide synthesis . 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester: The trifluoromethyl (-CF₃) group increases electronegativity and resistance to oxidative metabolism, critical for pharmacokinetic optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-1-piperidinecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted piperidine precursors. For example, 4-aminopiperidine derivatives can be functionalized using Boc (tert-butoxycarbonyl) protection to isolate the amino group during synthesis . Optimizing reaction temperature (e.g., 0–25°C for acid-sensitive intermediates) and solvent choice (e.g., dichloromethane for solubility) improves yields. Post-synthesis purification via recrystallization or column chromatography (using silica gel and a chloroform/methanol gradient) ensures >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use and NMR in DMSO-d6 to confirm the piperidine ring structure and carboxylic acid proton (δ ~12 ppm) .

- HPLC : Employ a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/water (70:30) to assess purity .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 172.1 (CHNO) .

Q. What solvent systems are compatible with this compound, and how should stability be maintained during storage?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in water at acidic pH. Insoluble in non-polar solvents like hexane .

- Stability : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized forms remain stable for >12 months when desiccated .

Advanced Research Questions

Q. How does this compound influence the secondary structure of peptides in aqueous environments?

- Methodological Answer : The rigid piperidine ring introduces conformational constraints, promoting α-helix or β-sheet formation. Circular dichroism (CD) spectroscopy (190–250 nm) can monitor helical content, while NMR NOE effects reveal spatial proximity between the piperidine moiety and peptide backbone . For example, Wysong et al. demonstrated enhanced helicity in peptides by substituting proline with this compound .

Q. What strategies are effective for incorporating this compound into drug candidates targeting neurological receptors?

- Methodological Answer :

- Scaffold Modification : Attach the carboxylic acid group to a benzyl or anilino moiety (e.g., 4-Anilino-1-Boc-piperidine) to enhance blood-brain barrier permeability .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinity to opioid or NMDA receptors. In vitro assays (e.g., radioligand displacement) validate receptor engagement .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?

- Methodological Answer :

- Yield Discrepancies : Re-examine stoichiometry (e.g., excess reagents in Boc protection steps) or side reactions (e.g., racemization) via LC-MS .

- Spectral Anomalies : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Contaminated samples may require repurification with orthogonal methods (HPLC → recrystallization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.